molecular formula C29H31N5O5 B601653 Dabigatran Impurity 11 CAS No. 1422495-93-9

Dabigatran Impurity 11

Número de catálogo: B601653
Número CAS: 1422495-93-9
Peso molecular: 529.6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dabigatran Impurity 11: is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, in the body. Impurities like this compound are crucial to monitor and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .

Análisis De Reacciones Químicas

Types of Reactions: Dabigatran Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amino derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Dabigatran Impurity 11 serves as a reference standard in analytical chemistry. It is utilized to develop and validate methods for impurity profiling in pharmaceutical products. This is essential for quality control during the manufacturing process, ensuring that the final product meets regulatory standards and is safe for consumption.

Biological Research

In biological studies, this compound aids researchers in understanding the metabolic pathways and degradation products of Dabigatran Etexilate. By studying these pathways, scientists can better comprehend how the drug and its impurities behave in biological systems, which is vital for assessing their pharmacological effects and potential toxicity.

Pharmaceutical Industry

The pharmaceutical industry relies on monitoring impurities like this compound to ensure regulatory compliance and quality assurance. This compound's formation during synthesis must be controlled to maintain the therapeutic efficacy of Dabigatran Etexilate while minimizing any adverse effects due to impurities .

Clinical Research

In clinical settings, understanding the implications of this compound can inform dosing strategies and safety profiles for patients undergoing anticoagulation therapy. Studies have shown that impurities can influence the pharmacokinetics and pharmacodynamics of drugs, making it essential to evaluate their effects on patient outcomes .

Pharmacokinetics

This impurity exhibits a pharmacokinetic profile similar to that of its parent compound, primarily undergoing renal excretion. Its effects on thrombin activity are influenced by factors such as renal function, which is critical for determining appropriate dosing regimens in clinical practice .

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells and platelets. It alters gene expression related to coagulation and inflammation, impacting cellular metabolism and function. The compound's interaction with thrombin also affects cell signaling pathways involved in proliferation and survival .

Stability Studies

Forced degradation studies have identified degradation products of Dabigatran Etexilate under various conditions, providing insights into the stability profile of both the drug and its impurities. These studies are crucial for understanding how environmental factors may affect drug integrity over time .

Method Development

A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for analyzing Dabigatran Etexilate and its impurities, including this compound. This method allows for effective detection at low concentrations, facilitating quality control in pharmaceutical formulations .

Study TypeKey Findings
Mechanism of ActionInhibits thrombin via competitive binding
PharmacokineticsPrimarily renal excretion; minimal cytochrome P450 metabolism
Dosage EffectsLow doses inhibit without significant side effects; high doses increase bleeding risk
Stability StudiesStable under standard conditions; prone to hydrolytic degradation under extreme pH
Analytical MethodsDeveloped LC-MS method for sensitive detection of impurities

Mecanismo De Acción

Dabigatran Impurity 11 does not have a direct therapeutic effect. its presence can influence the overall safety profile of Dabigatran Etexilate. The impurity can interact with various molecular targets and pathways, potentially leading to adverse effects if not adequately controlled .

Comparación Con Compuestos Similares

  • Dabigatran Impurity 1
  • Dabigatran Impurity 2
  • Dabigatran Impurity 3
  • Dabigatran Impurity 4
  • Dabigatran Impurity 5

Uniqueness: Dabigatran Impurity 11 is unique in its specific formation pathway and chemical structure. Unlike other impurities, it may form under specific reaction conditions and requires targeted analytical methods for detection and quantification .

Actividad Biológica

Dabigatran Impurity 11 is a significant compound derived from the direct thrombin inhibitor dabigatran. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of anticoagulation therapy. This article explores the compound's mechanism of action, biochemical properties, cellular effects, pharmacokinetics, and relevant case studies.

Target and Mode of Action
this compound primarily targets thrombin , a serine protease that plays a critical role in the coagulation cascade by converting fibrinogen into fibrin. The compound acts as a direct and reversible inhibitor of thrombin activity, thereby preventing thrombus formation .

Biochemical Pathways
The inhibition of thrombin by this compound disrupts the coagulation cascade, leading to decreased thrombin-mediated reactions. This interaction is characterized by competitive inhibition , where the compound binds to the active site of thrombin.

This compound has shown significant biochemical interactions:

  • Competitive Inhibition : By occupying thrombin's active site, it inhibits the conversion of fibrinogen to fibrin.
  • Cellular Effects : The compound influences endothelial cells and platelets, affecting signaling pathways related to cell proliferation, migration, and survival. It also alters gene expression linked to coagulation and inflammation.

Pharmacokinetics

This compound is rapidly absorbed and primarily excreted via renal pathways. Its pharmacokinetic profile indicates that it does not undergo significant metabolism by cytochrome P450 enzymes, reducing potential drug-drug interactions .

Dosage Effects in Animal Models

Studies have demonstrated that dosage significantly influences the effects of this compound:

  • Low Doses : Effective inhibition of thrombin activity with minimal adverse effects.
  • High Doses : Increased risk of bleeding complications and impaired hemostasis, emphasizing the need for careful dosage optimization in therapeutic applications.

Stability and Degradation

In laboratory settings, this compound has been shown to be relatively stable under standard conditions but can degrade under extreme pH levels. Long-term studies indicate sustained effects on cellular function when exposed to this compound over time .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Forced Degradation Studies : These studies identified degradation products formed under various conditions, highlighting the stability profile of dabigatran etexilate and its impurities .
  • LC-MS Method Development : A sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for analyzing dabigatran and its impurities, demonstrating the ability to detect low concentrations effectively .

Data Summary Table

Study TypeKey Findings
Mechanism of ActionInhibits thrombin via competitive binding
PharmacokineticsPrimarily renal excretion; minimal cytochrome P450 metabolism
Dosage EffectsLow doses inhibit without significant side effects; high doses increase bleeding risk
Stability StudiesStable under standard conditions; prone to hydrolytic degradation under extreme pH
Analytical MethodsDeveloped LC-MS method for sensitive detection of impurities

Propiedades

Número CAS

1422495-93-9

Fórmula molecular

C29H31N5O5

Peso molecular

529.6

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.